1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one
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Overview
Description
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor indole compound followed by alkylation and subsequent functional group modifications . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows it to bind to multiple receptors, influencing different biochemical pathways .
Comparison with Similar Compounds
1-Ethyl-3,3-dimethyl-6-nitroindolin-2-one can be compared with other indole derivatives such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Similar in structure but with different functional groups.
1′,3′,3′-Trimethyl-6-nitrospiro[chromene-2,2′-indoline]: Another indole derivative with distinct applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethyl-6-nitroindol-2-one |
InChI |
InChI=1S/C12H14N2O3/c1-4-13-10-7-8(14(16)17)5-6-9(10)12(2,3)11(13)15/h5-7H,4H2,1-3H3 |
InChI Key |
LUUINGVHEHDLDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C(C1=O)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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